molecular formula C24H21ClF3NO5S B11193007 3-[[(2-Chlorobenzoyl)(2-methoxyethyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 853097-48-0

3-[[(2-Chlorobenzoyl)(2-methoxyethyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B11193007
CAS No.: 853097-48-0
M. Wt: 527.9 g/mol
InChI Key: ACXMCRGBAXETNN-UHFFFAOYSA-N
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Description

3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-chlorophenylamine, which is then reacted with 2-methoxyethyl formate under controlled conditions to form the formamido intermediate. This intermediate is further reacted with a benzene sulfonate derivative to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(2-CHLOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}PHENYL 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONATE apart is its unique combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

853097-48-0

Molecular Formula

C24H21ClF3NO5S

Molecular Weight

527.9 g/mol

IUPAC Name

[3-[[(2-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C24H21ClF3NO5S/c1-33-13-12-29(23(30)21-10-2-3-11-22(21)25)16-17-6-4-8-19(14-17)34-35(31,32)20-9-5-7-18(15-20)24(26,27)28/h2-11,14-15H,12-13,16H2,1H3

InChI Key

ACXMCRGBAXETNN-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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